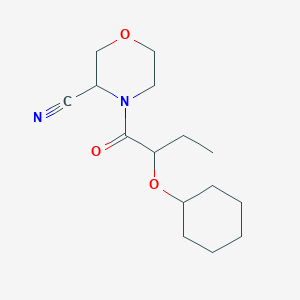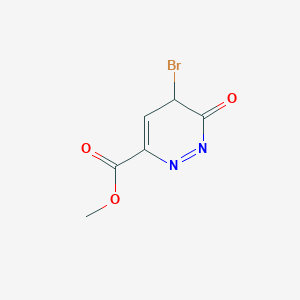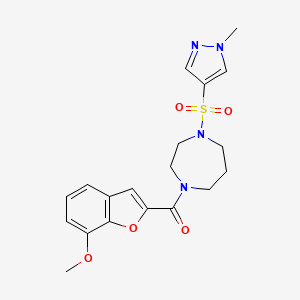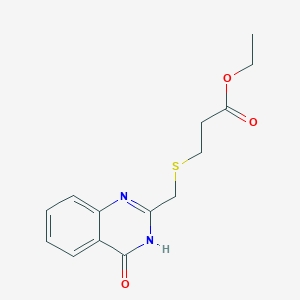
1,3-Bis(1-phenylcyclopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-phenylcyclopropyl)urea is a chemical compound with the molecular formula C19H20N2O and a molecular weight of 292.37 . It is used in various scientific research and development .
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas, which includes this compound, involves reactions of bicyclo [2.2.1]heptane-2-yl isocyanate with amines . Another method involves the reaction of two amines of different structures and basicities with 1,1’-carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of this compound includes two phenylcyclopropyl groups attached to a urea group . The exact 3D structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This compound has been investigated as a corrosion inhibitor for carbon steel . The inhibition effect is attributed to the adsorption of the inhibitor on the surface of the carbon steel .Scientific Research Applications
1. Interaction with Oxoanions
1,3-Bis(4-nitrophenyl)urea, a related compound, interacts with various oxoanions to form stable complexes. This interaction is primarily through hydrogen bonding and varies in stability depending on the basicity of the anion. For example, the complex with the acetate anion has been crystallized and structurally analyzed, showing a discrete adduct held together by moderate-strength hydrogen bonds (Boiocchi et al., 2004).
2. Potential Anti-Cancer Agents
Symmetrical N,N'-diarylureas, including 1,3-bis derivatives, have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor. They inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. Non-symmetrical hybrid ureas combining hydrophobic and polar moieties demonstrated good bioactivities and could be leads for developing specific anti-cancer agents (Denoyelle et al., 2012).
3. Anti-Inflammatory Activity
1,3-Bis(p-hydroxyphenyl)urea, a structurally similar compound, has demonstrated significant anti-inflammatory activity. It was tested on rats and showed comparable activity to diclofenac sodium. Moreover, acute and subchronic toxicity tests indicated low toxicity, suggesting its potential as a safe and effective anti-inflammatory agent (Waruwu et al., 2022).
4. Molecular Docking Studies
In-silico studies on 1,3-bis(p-hydroxyphenyl) urea showed its potential in inhibiting COX-1 and TNF-α, important targets in anti-inflammatory action. The docking score and interaction with amino acid residues were evaluated, indicating its effectiveness in this role (Harahap et al., 2021).
5. Supramolecular Structures
1,3-Bis ureas are key in forming supramolecular structures like gels, capsules, and crystals. Studies on 1,3-bis(m-cyanophenyl)urea showed diverse solid forms and crystal structures, indicating the role of hydrogen bonding and other interactions in supramolecular chemistry (Capacci-Daniel et al., 2015).
6. Nanochannel Architectures
Urea derivatives form nanochannels in crystalline structures, providing insights into molecular transport at micrometer scales. Studies on phenyl ether bis-urea macrocycles revealed the formation of one-dimensional nanochannels, which are essential for understanding molecular transport dynamics (Bowers et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
1,3-bis(1-phenylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-17(20-18(11-12-18)15-7-3-1-4-8-15)21-19(13-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKWFHIIDRJSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)


![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)
![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)



![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)
